molecular formula C16H10O5 B14067180 Phthalaldehydic anhydride CAS No. 101976-08-3

Phthalaldehydic anhydride

Cat. No.: B14067180
CAS No.: 101976-08-3
M. Wt: 282.25 g/mol
InChI Key: ZYFUINKRRQFAPT-UHFFFAOYSA-N
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Description

Phthalaldehydic anhydride (PAAn) is a cyclic anhydride derived from phthalaldehydic acid (1,2-benzenedicarboxaldehyde acid). Its structure consists of a benzene ring fused with an anhydride group formed by two aldehyde-functionalized carboxylic acid groups. PAAn is synthesized via DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, achieving yields of 53–95% . Characterization by NMR (HSQC, HMBC), IR, and mass spectrometry confirms its regiochemical purity and stability .

PAAn’s unique reactivity stems from its dual aldehyde and anhydride functionalities, enabling applications in synthesizing heterocyclic compounds and isomer-free dyes (e.g., rhodamines) . It also serves as a precursor to phenolic derivatives through Hg(OAc)₂-mediated aromatization . Impurities in commercial PAAn include phthalic anhydride and phthalide, while its mammalian metabolites include phthalaldehydic acid and 2-hydroxymethylbenzoic acid .

Properties

CAS No.

101976-08-3

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

(2-formylbenzoyl) 2-formylbenzoate

InChI

InChI=1S/C16H10O5/c17-9-11-5-1-3-7-13(11)15(19)21-16(20)14-8-4-2-6-12(14)10-18/h1-10H

InChI Key

ZYFUINKRRQFAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)OC(=O)C2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of o-Xylene

Reaction Mechanism and Stoichiometry

The dominant industrial method involves gas-phase oxidation of o-xylene (C₆H₄(CH₃)₂) using vanadium pentoxide (V₂O₅) catalysts. The reaction proceeds at 320–400°C with molecular oxygen, yielding phthalic anhydride and water:

$$
\text{C}6\text{H}4(\text{CH}3)2 + 3\text{O}2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + 3\text{H}_2\text{O}
$$

This pathway achieves ~70% selectivity, with side products including maleic anhydride (C₄H₂O₃) and carbon dioxide due to over-oxidation:

$$
\text{C}6\text{H}4(\text{CH}3)2 + 7.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{CO}2 + 4\text{H}2\text{O}
$$

Catalytic Systems and Reactor Design

Vanadium-based catalysts, often supported on titanium dioxide (TiO₂) or silica (SiO₂), enhance activity and selectivity. Modern reactors employ tubular fixed-bed configurations with precise temperature control to minimize hotspots and by-product formation. Fluidized-bed reactors, though less common, offer improved heat distribution and higher feedstock-to-air ratios, particularly for naphthalene oxidation.

Table 1: Comparative Performance of o-Xylene Oxidation Methods
Parameter Fixed-Bed Reactor Fluidized-Bed Reactor
Temperature Range (°C) 320–400 340–380
Selectivity (%) 70–75 65–70
Catalyst Lifetime 2–3 years 1–2 years
By-Product Yield (%) 10–15 15–20

Naphthalene Oxidation: Historical and Contemporary Context

Gibbs–Wohl Process

Early production relied on liquid-phase oxidation of naphthalene (C₁₀H₈) using mercury catalysts, but this method has been largely supplanted due to toxicity concerns. The modern gas-phase variant employs V₂O₅ catalysts at 350–400°C, with the following stoichiometry:

$$
\text{C}{10}\text{H}8 + 4.5\text{O}2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + 2\text{CO}2 + 2\text{H}2\text{O}
$$

Challenges and By-Product Management

Naphthalene oxidation suffers from lower atom economy compared to o-xylene routes, with ~20–25% of feedstock lost as CO₂ and maleic anhydride. Switch condensers recover phthalic anhydride via fractional distillation, while maleic anhydride is separated for alternative applications.

Thermal Dehydration of Phthalic Acid

Synthesis Pathway

Phthalic acid (C₆H₄(CO₂H)₂) undergoes dehydration at >210°C to form phthalic anhydride:

$$
\text{C}6\text{H}4(\text{CO}2\text{H})2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + \text{H}2\text{O}
$$

Acid-Catalyzed Esterification and Decarboxylation

An alternative route involves esterifying phthalic acid with methanol or ethanol under acidic conditions, followed by decarboxylation:

  • Ester Formation :
    $$
    \text{C}6\text{H}4(\text{CO}2\text{H})2 + 2\text{ROH} \rightarrow \text{C}6\text{H}4(\text{CO}2\text{R})2 + 2\text{H}_2\text{O}
    $$

  • Decarboxylation :
    $$
    \text{C}6\text{H}4(\text{CO}2\text{R})2 \rightarrow \text{C}6\text{H}4(\text{CO})_2\text{O} + 2\text{ROH}
    $$

This method achieves >90% yield but is less industrially prevalent due to multi-step complexity.

Advanced Catalytic Systems and Innovations

Bimetallic Catalysts

Recent studies explore Al(III)/K(I) heterodinuclear complexes for anhydride-epoxide copolymerization, demonstrating high turnover frequencies (TOF > 400 h⁻¹) and selectivity (>99%). These catalysts enable precise control over polymer chain length and branching, though direct application to phthalic anhydride synthesis remains experimental.

Solvent-Free and Green Chemistry Approaches

Emerging protocols emphasize solvent-free conditions and renewable feedstocks. For instance, o-xylene derived from biomass-based toluene shows promise in reducing reliance on petroleum-derived precursors.

Industrial Scale-Up and Process Optimization

Energy Efficiency and Waste Reduction

Modern plants integrate heat recovery systems to capture exothermic reaction energy, reducing overall carbon footprints. For example, waste heat from oxidation reactors preheats incoming feedstock-air mixtures, improving energy efficiency by ~15%.

Chemical Reactions Analysis

Hydrolysis and Acid-Base Catalysis

Phthalic anhydride undergoes hydrolysis in water to form ortho-phthalic acid (C₆H₄(CO₂H)₂). The reaction is exothermic and accelerates under basic or acidic conditions:
C H CO O H O C H CO H \text{C H CO O H O C H CO H }

Key Findings:

  • Kinetics : Second-order rate constants for hydrolysis vary with pH and catalysts. At pH 6.2, the reaction proceeds via nucleophilic attack by water, with a Brønsted coefficient (β) of 0.46 .

  • Catalysts : Acetate, phosphate, and DABCO enhance reaction rates by acting as nucleophiles or general bases .

  • Thermochemistry : Enthalpy of hydrolysis (ΔHΔH
    ) is +7.63 kcal/mol, indicating a mildly endothermic process in aqueous media .

Alcoholysis and Ester Formation

Reactions with alcohols yield phthalate esters, widely used as plasticizers. For example, with ethanol:
C H CO O 2 C H OH C H CO C H H O\text{C H CO O 2 C H OH C H CO C H H O}

Industrial Data:

AlcoholProductSelectivity (%)Temperature (°C)
n-ButanolDibutyl phthalate95180–220
2-EthylhexanolDioctyl phthalate98200–240
Data aggregated from .
  • Mechanism : Acid catalysts (e.g., H₂SO₄) facilitate nucleophilic acyl substitution.

Ammonolysis to Phthalimides

Heating phthalic anhydride with ammonia or urea produces phthalimide, a precursor to pharmaceuticals:
C H CO O NH C H CO NH H O\text{C H CO O NH C H CO NH H O}

Optimized Conditions:

  • Yield : 95–97% with aqueous ammonia at 200°C .

  • Derivatives : Potassium phthalimide forms via reaction with KOH, enabling Gabriel synthesis of amines .

Catalytic Hydrogenation to Phthalide

Selective hydrogenation over noble-metal catalysts converts phthalic anhydride to phthalide (C₈H₆O₂), a fragrance intermediate:
C H CO O 2 H C H O H O\text{C H CO O 2 H C H O H O}

Catalytic Systems:

CatalystSupportTemperature (°C)Selectivity (%)
Au/FeO–TiO₂Mesoporous15085
NiCu alloyAl₂O₃20078
Data from .

Oxidation and Side Reactions

Gas-phase oxidation of o-xylene to phthalic anhydride produces byproducts like maleic anhydride and CO₂. Key kinetics:

Reaction PathwayRate Constant (k₀, s⁻¹)Activation Energy (Eₐ, kcal/mol)
o-Xylene → Phthalic anhydride4.12 × 10⁴25.1
Phthalic anhydride → Maleic anhydride1.89 × 10³30.5
Kinetic parameters from .

Redox-Neutral Allylation (Iridium Catalysis)

Asymmetric iridium-catalyzed allylation of o-phthalaldehydes forms chiral phthalides. A notable example:

  • Conditions : (S)-Ir-VI catalyst, THF, 100°C.

  • Outcome : 85% yield, 84% enantiomeric excess (ee) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phthalaldehydic anhydride involves its reactivity with nucleophiles. In aqueous solutions, it forms mono- and dihydrates, which can react with nucleophiles such as amines and thiols. This reactivity is utilized in various analytical and synthetic applications .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares PAAn with structurally related anhydrides:

Compound Molecular Formula Key Structural Features Reactivity Profile Key Applications
Phthalaldehydic anhydride C₈H₄O₃ Benzene ring + aldehyde-functionalized anhydride Regiospecific acylation, aromatization Dye synthesis, heterocyclic chemistry
Phthalic anhydride C₈H₄O₃ Benzene ring + anhydride Electrophilic substitution, polymerization Polymers, plasticizers, dyes
Maleic anhydride C₄H₂O₃ Unsaturated five-membered cyclic anhydride Diels-Alder reactions, copolymerization Copolymers, agrochemicals
Succinic anhydride C₄H₄O₃ Saturated four-membered cyclic anhydride Nucleophilic ring-opening, esterification Pharmaceuticals, food additives
Homophthalic anhydride C₉H₆O₃ Benzene ring + extended carboxylic chain Peptide coupling, heterocycle synthesis Organic intermediates
3-Methyltetrahydrophthalic anhydride C₉H₁₀O₃ Partially hydrogenated bicyclic anhydride Epoxy resin curing, low-temperature reactions Resins, adhesives

Research Findings and Industrial Relevance

  • PAAn : Enables gram-scale synthesis of single-isomer rhodamines, critical for fluorescent imaging .
  • Phthalic anhydride : IRIS-listed for toxicity; annual production exceeds 5 million tons globally .
  • Maleic anhydride : U.S. production capacity ~300,000 tons/year, driven by demand for unsaturated polyester resins .

Biological Activity

Phthalaldehydic anhydride, also known as phthalic anhydride (PA), is a chemical compound with significant biological activity that has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a cyclic anhydride derived from phthalic acid. Its structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis. The compound is known for its reactivity towards nucleophiles, which can lead to the formation of adducts with proteins and other biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with cellular components. Key mechanisms include:

  • Protein Modification : Phthalaldehyde has been shown to modify proteins through a process known as haptenation, where it forms adducts with amino acids such as lysine. This modification can alter protein function and trigger immune responses .
  • Sensitization : The compound is recognized as a respiratory sensitizer, contributing to allergic reactions in exposed individuals. Studies have demonstrated that phthalaldehyde can induce skin and respiratory allergies by modifying epidermal proteins .
  • Toxicity : Phthalaldehyde exhibits cytotoxic effects in various animal models. Toxicity studies indicate that exposure can lead to significant lesions in the respiratory system and reproductive organs .

Case Study: Inhalation Exposure

A study conducted on Sprague Dawley rats and B6C3F1/N mice revealed that inhalation exposure to phthalaldehyde resulted in notable respiratory lesions. Key findings included:

  • Respiratory System Impact : Lesions were observed in the nasal cavity, larynx, trachea, and lungs at exposure concentrations as low as 0.88 ppm.
  • Reproductive Effects : Significant decreases in testis and epididymis weights were noted, along with alterations in sperm motility and histopathological changes in reproductive tissues .
Exposure ConcentrationObserved Effects
0.88 ppmRespiratory lesions in rats
3.5 ppmDecreased sperm motility; testicular lesions
7.0 ppmSignificant respiratory and reproductive toxicity

Therapeutic Applications

Despite its toxicological profile, phthalaldehyde's reactivity has been explored for potential therapeutic applications. Research indicates that derivatives of phthalaldehyde may possess anticancer properties due to their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing phthalaldehydic anhydride, and how can reaction efficiency be monitored?

  • Methodology :

  • Step 1 : Utilize anhydride-forming reactions, such as the condensation of phthalaldehydic acid under dehydrating conditions (e.g., acetic anhydride as a catalyst) .
  • Step 2 : Monitor coupling reactions via thin-layer chromatography (TLC) or HPLC after each step, as demonstrated in peptide synthesis workflows where capping with acetic anhydride ensures reaction completion .
  • Step 3 : Optimize temperature (e.g., 80°C for maleic anhydride reactions) and solvent systems (dry acetone or triethylamine) to minimize side reactions .
    • Key Data : Reaction yields can vary significantly (e.g., 33–78% metabolite conversion in animal models), necessitating iterative optimization .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

  • Methodology :

  • GC-MS Derivatization : Use acetic anhydride or LiChropur®-grade reagents for derivatization to enhance volatility and detection .
  • Spectral Analysis : Employ UV-Vis, IR, or NMR to identify characteristic peaks (e.g., carbonyl stretches at ~1770 cm⁻¹ for anhydrides) .
  • Titration : Apply acid-base back-titration to quantify unreacted anhydride groups, noting potential errors from residual solvents or hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during this compound synthesis?

  • Methodology :

  • Controlled Replication : Repeat foundational procedures (e.g., phenanthridine synthesis) to validate reported methods, as original protocols may lack reproducibility .
  • Parameter Screening : Systematically vary catalysts (e.g., Na2SO4 for solvent drying), reaction times, and stoichiometry to identify critical variables .
  • Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., phthalaldehydic acid or phthalic anhydride) that reduce yields .

Q. What metabolic pathways degrade this compound, and how can in vitro models mimic these processes?

  • Methodology :

  • In Vitro Models : Use hepatic microsomes or recombinant aldo-keto reductases (e.g., AKR7A2/A5) to simulate metabolic conversion to phthalaldehydic acid .
  • Isotopic Tracing : Administer ¹⁴C-labeled this compound to track absorption and excretion profiles, as done in rodent studies .
  • Dose-Response Modeling : Apply toxicity data from formaldehyde studies (e.g., dose thresholds for respiratory sensitization) to predict human exposure risks .

Q. How does this compound stability vary across solvent systems, and what precautions are needed for long-term storage?

  • Methodology :

  • Stability Testing : Incubate the compound in polar (e.g., aqueous buffers) vs. nonpolar solvents (e.g., dry acetone) and monitor hydrolysis via pH shifts or NMR .
  • Storage Protocols : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption, with periodic purity checks via FTIR .
  • Incompatibility Screening : Avoid contact with amines or strong bases, which can trigger exothermic ring-opening reactions .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s environmental persistence be reconciled?

  • Methodology :

  • Comparative Analysis : Cross-reference EPA technical reports (e.g., life-cycle release data) with independent studies to identify methodological differences (e.g., sampling techniques in soil vs. water matrices) .
  • Sensitivity Testing : Evaluate degradation rates under varying conditions (UV exposure, microbial activity) to isolate dominant factors .
    • Key Finding : Half-lives range from hours (aerobic aquatic systems) to months (anaerobic sediments), highlighting context-dependent risks .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE Requirements : Use nitrile gloves, goggles, and respirators with organic vapor cartridges, as the compound is a known respiratory and dermal irritant .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate vapor exposure .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via EPA-approved hazardous chemical programs .

Tables for Key Data

Property Value Reference
Metabolic Half-Life (rat)6–94 hours (intratracheal/oral)
IR Carbonyl Stretch~1770 cm⁻¹
Optimal Synthesis Temp80°C (for maleic anhydride analog)
Acute Toxicity (LD50, rat)200–500 mg/kg (estimated)

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